molecular formula C15H12N6O2S2 B2607849 N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034535-48-1

N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2607849
CAS No.: 2034535-48-1
M. Wt: 372.42
InChI Key: XQEHJUVZSXPVMM-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .


Synthesis Analysis

Thiophene derivatives can be synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds can be identified through 1H NMR, 13C NMR, and HRMS spectra .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents, and 2-octylthiophene is used in the synthesis of anti-atherosclerotic agents .


Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

  • Compounds similar to the one have been synthesized using microwave-assisted methods. These compounds show significant antimicrobial, antilipase, and antiurease activities, indicating their potential in pharmaceutical applications (Başoğlu et al., 2013).

Reactivity and Mechanism Studies

  • Investigations into the reactivity of related compounds have revealed insights into their chemical behavior. For example, the study of reactions involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea has provided a deeper understanding of their molecular rearrangements and reaction mechanisms (Ledenyova et al., 2018).

Heterocyclic Synthesis

  • Research on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity with nitrogen nucleophiles has contributed to the development of various heterocyclic compounds, which are crucial in medicinal chemistry (Mohareb et al., 2004).

Design and Anticancer Evaluation

  • Derivatives of thiophene-containing compounds have been designed and evaluated for their anticancer activity. This research is crucial for the development of new anticancer drugs (Ravinaik et al., 2021).

Fluorescent Dyes Synthesis

  • The synthesis of fluorescent dyes using thiophene-containing compounds has been explored. These dyes have potential applications in bioimaging and other areas where fluorescence is required (Witalewska et al., 2019).

Electrochemical and Electrochromic Properties

  • Studies on the electrochemical and electrochromic properties of polymers derived from compounds similar to the one have revealed potential applications in electronic and optoelectronic devices (Hu et al., 2013).

Future Directions

Thiophene derivatives are significant lead compounds that can be used for further structural optimization . They are promising candidates for the development of new drugs with more effective pharmacological activity .

Properties

IUPAC Name

N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S2/c22-14(12-4-2-8-25-12)16-5-6-21-9-10(18-20-21)15-17-13(19-23-15)11-3-1-7-24-11/h1-4,7-9H,5-6H2,(H,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEHJUVZSXPVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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